Ethyl-pyrrolidin-3-ylmethyl-amine

Vue d'ensemble

Description

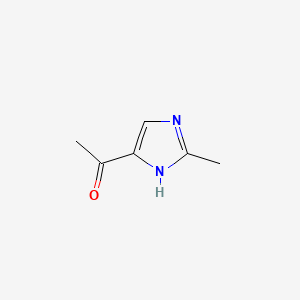

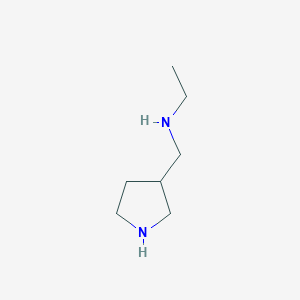

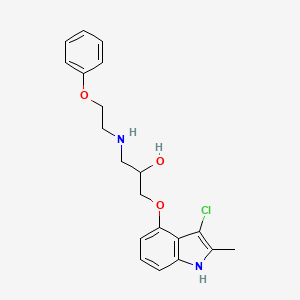

Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound with the molecular formula C7H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Ethyl-pyrrolidin-3-ylmethyl-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis

The molecular structure of Ethyl-pyrrolidin-3-ylmethyl-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl-pyrrolidin-3-ylmethyl-amine, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical And Chemical Properties Analysis

Ethyl-pyrrolidin-3-ylmethyl-amine has a molecular weight of 128.215 Da . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Novel Synthetic Routes and Cascade Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine plays a critical role in innovative synthetic methodologies, particularly in the formation of pyrrole derivatives through multi-component reactions. A notable study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, leveraging ethyl-pyrrolidin-3-ylmethyl-amine derivatives in a cascade reaction accompanied by decarboxylation. This method facilitates the introduction of pyridin-2-ylmethyl groups into target compounds, offering a versatile approach for constructing a wide array of heterocyclic compounds (Kun Li et al., 2019).

Polymerization Reactivity and Ligand Effects

In the context of polymerization, the role of ethyl-pyrrolidin-3-ylmethyl-amine derivatives in catalysis has been explored to understand the impact of ligand structures on polymerization processes. Research examining the substituent effects of pyridine-amine nickel catalyst precursors highlighted how variations in ligand structures influence ethylene polymerization reactivity. This study underscores the importance of steric and electronic effects in catalyst design for polymerization, offering insights into optimizing catalytic systems for enhanced performance (Shaobo Zai et al., 2012).

Advances in Medicinal Chemistry

Ethyl-pyrrolidin-3-ylmethyl-amine derivatives have also found applications in medicinal chemistry, particularly in the design of potent inhibitors targeting specific proteins involved in cancer pathways. A study on the development of selective inhibitors for 3-phosphoinositide-dependent kinase (PDK1) utilized analogues of ethyl-pyrrolidin-3-ylmethyl-amine, demonstrating significant potential as anticancer agents. This research exemplifies the compound's utility in creating novel therapeutics with improved potency and selectivity (Sean T. Murphy et al., 2011).

Environmental and Analytical Chemistry Applications

Furthermore, ethyl-pyrrolidin-3-ylmethyl-amine derivatives are valuable in environmental and analytical chemistry for detecting and analyzing aliphatic amines in water. Techniques employing derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride followed by gas chromatography-mass spectrometry allow for the sensitive detection of amines, showcasing the compound's relevance in environmental monitoring and safety assessments (F. Sacher et al., 1997).

Orientations Futures

Propriétés

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQMHUKZYMREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542097 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-pyrrolidin-3-ylmethyl-amine | |

CAS RN |

91187-83-6 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1610626.png)